![molecular formula C26H23Cl2N3O3S B2741358 1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone CAS No. 688355-32-0](/img/structure/B2741358.png)
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone
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Description
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H23Cl2N3O3S and its molecular weight is 528.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on related chemical structures has focused on exploring the synthesis and characterization of complex organic molecules, including quinazoline derivatives. For instance, studies have demonstrated the synthesis of dihydroindolo[1,2-c]-quinazoline derivatives via dehydrative cyclization of coupling reaction products, leveraging reactants such as (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone under specific conditions (Harano et al., 2007). These methodologies contribute to the broader understanding of synthesizing heterocyclic compounds that might include or relate to the target compound.
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated quinazolin-4(3H)ones derivatives for their antimicrobial and antifungal activities. Notably, compounds derived from quinazolin-4(3H)ones have shown remarkable antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. For example, synthesized (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones displayed significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as C. albicans, A. niger, and A. clavatus (Patel et al., 2010). These findings underscore the versatility of quinazolin-4(3H)ones derivatives in addressing various microbial threats.
Anticancer Properties
Research into quinazolin-4(3H)ones derivatives has also extended into the exploration of their anticancer properties. A series of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives was prepared and found to function as potent, covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Wissner et al., 2005). This study highlights the potential of quinazolin derivatives in developing novel anticancer drugs by targeting specific molecular pathways involved in tumor growth and metastasis.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S/c1-33-23-10-7-16(13-24(23)34-2)11-12-29-25-18-5-3-4-6-21(18)30-26(31-25)35-15-22(32)17-8-9-19(27)20(28)14-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPUYBQMCBPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone |
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